N-ethyl-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-ethyl-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired sulfonamide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and leading to the desired therapeutic outcome .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,5-dimethylbenzenesulfonamide
- N-propyl-2,5-dimethylbenzenesulfonamide
- N-butyl-2,5-dimethylbenzenesulfonamide
Uniqueness
N-ethyl-2,5-dimethylbenzenesulfonamide is unique due to its specific ethyl substitution on the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-ethyl-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-7-8(2)5-6-9(10)3/h5-7,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZMUUCESQFSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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